An In-Depth Technical Guide to Ethyl 3-formylpyrrolidine-1-carboxylate: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to Ethyl 3-formylpyrrolidine-1-carboxylate: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-formylpyrrolidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive aldehyde group and a protected pyrrolidine ring, make it a valuable intermediate for the construction of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Ethyl 3-formylpyrrolidine-1-carboxylate, with a focus on its utility in drug discovery and development.
Chemical Structure and Properties
Ethyl 3-formylpyrrolidine-1-carboxylate possesses a pyrrolidine ring N-protected with an ethoxycarbonyl group and substituted with a formyl group at the 3-position. A critical aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the aldehyde form (Ethyl 3-formylpyrrolidine-1-carboxylate) and its more stable keto tautomer, Ethyl 3-oxopyrrolidine-1-carboxylate.
The equilibrium generally favors the keto form, which is commercially available and often referred to as 1-N-Ethoxycarbonyl-3-pyrrolidone. For the purpose of this guide, we will discuss the properties and reactivity, acknowledging that the aldehyde form is a key reactive intermediate.
Physicochemical Properties
Due to the prevalence of the keto tautomer, the majority of available data corresponds to this form.
| Property | Value | Source |
| CAS Number | 14891-10-2 (for keto form) | |
| Molecular Formula | C7H11NO3 | |
| Molecular Weight | 157.17 g/mol | |
| Physical Form | Liquid | [1] |
| Boiling Point | 255.2 °C at 760 mmHg | |
| Purity | Typically ≥97% | [1] |
| Storage | Store at -20°C, sealed, away from moisture. |
Synthesis and Reactivity
The synthesis of the N-ethoxycarbonyl-3-pyrrolidinone ring system is a well-established process in organic chemistry, typically involving a two-step sequence of a Michael addition followed by an intramolecular Dieckmann condensation.[2]
General Synthetic Protocol
A representative synthesis involves the reaction of ethyl glycinate with an acrylate derivative, followed by cyclization.
Step-by-Step Methodology:
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Michael Addition: Ethyl glycinate hydrochloride is neutralized, and the resulting free amine undergoes a Michael addition with ethyl acrylate to form the corresponding diester intermediate.[3]
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N-Protection (if necessary): The secondary amine of the diester intermediate can be protected with an ethoxycarbonyl group using ethyl chloroformate.
-
Dieckmann Condensation: The diester is then treated with a base, such as sodium ethoxide, to induce an intramolecular Dieckmann condensation, which, after acidic workup and decarboxylation, yields the target Ethyl 3-oxopyrrolidine-1-carboxylate.[2]
Reactivity and Transformation to the Formyl Derivative
The key to the synthetic utility of Ethyl 3-oxopyrrolidine-1-carboxylate lies in the reactivity of the active methylene group adjacent to the ketone. This position can be readily functionalized.
The aldehyde tautomer, Ethyl 3-formylpyrrolidine-1-carboxylate, can be generated in situ or isolated, and serves as a crucial electrophile in various carbon-carbon bond-forming reactions. For instance, it can undergo Wittig reactions to introduce alkenyl side chains. A procedure for a related compound, trans 1-ethoxycarbonyl-2-ethoxycarbonyl-pyrrolidine-3-acetaldehyde, demonstrates its conversion to a propionaldehyde via a Wittig reaction followed by hydrolysis, highlighting the reactivity of the formyl group.[4]
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its non-planar, three-dimensional structure allows for better exploration of pharmacophore space compared to flat aromatic rings.[5] The introduction of a formyl group provides a handle for further chemical modifications, making Ethyl 3-formylpyrrolidine-1-carboxylate a valuable building block for generating libraries of drug candidates.
Pyrrolidine derivatives have shown a wide range of biological activities, including as antidiabetic and anticancer agents.[6] The specific substitution patterns on the pyrrolidine ring are crucial for their therapeutic efficacy.[6]
While specific drugs derived directly from Ethyl 3-formylpyrrolidine-1-carboxylate are not extensively documented in publicly available literature, its structural motif is present in a variety of pharmacologically active molecules. The N-protected 3-formylpyrrolidine core is a key intermediate in the synthesis of complex chiral amines and other heterocycles.
Spectroscopic Characterization
Detailed spectroscopic data for the pure aldehyde form is scarce. However, based on the known spectra of the keto form and general principles of spectroscopy, the following characteristics can be expected:
-
¹H NMR: The aldehyde proton would appear as a singlet in the downfield region (δ 9-10 ppm). The protons on the pyrrolidine ring would show complex splitting patterns in the aliphatic region.
-
¹³C NMR: The carbonyl carbon of the aldehyde would resonate around 200 ppm.
-
IR Spectroscopy: A characteristic C=O stretching frequency for the aldehyde would be observed around 1720-1740 cm⁻¹. This would be distinct from the ketone carbonyl stretch in the tautomer, which would appear at a slightly lower wavenumber.
Safety and Handling
The safety information is based on the data available for the keto tautomer, Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).
-
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7][8]
-
Storage and Handling: Keep the container tightly closed in a dry and well-ventilated place.[1][9] It is recommended to store at -20°C under an inert atmosphere to prevent degradation.
Conclusion
Ethyl 3-formylpyrrolidine-1-carboxylate, in equilibrium with its more stable keto tautomer, is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its ability to be readily synthesized and its reactive functionality make it an attractive starting material for the creation of diverse and complex molecules with potential therapeutic applications. Further exploration of the chemistry of this compound and its derivatives is likely to lead to the discovery of novel drug candidates for a variety of diseases.
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